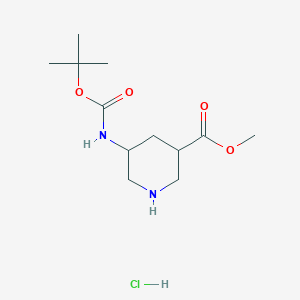
Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride
Vue d'ensemble
Description
“Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1881321-33-0 . It has a molecular weight of 294.78 . The compound appears as a yellow powder .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-9-5-8(6-13-7-9)10(15)17-4;/h8-9,13H,5-7H2,1-4H3,(H,14,16);1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
This compound is a yellow powder . It’s recommended to be stored at room temperature .Applications De Recherche Scientifique
Asymmetric Synthesis
Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride is utilized in asymmetric synthesis. For instance, CIS-(3 R,4 R)- N-( TERT-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in the synthesis of CP-690550 (a potent protein kinase inhibitor), is prepared via an asymmetric approach starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride with an overall yield of 49% (Hao, Liu, Zhang, & Chen, 2011).
Chiral Intermediate Synthesis
Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride plays a role in the synthesis of important chiral intermediates. Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, is synthesized from L-aspartic acid using a process involving selective methylation, Boc-protection, acylation, reduction, and oxidization, with an overall yield of about 41% (Xingxian, 2012).
Novel Inhibitor Development
The compound is integral in synthesizing novel inhibitors. For example, novel (4-piperidinyl)-piperazine derivatives synthesized as ACC1/2 non-selective inhibitors utilize the fluorine substituted tert-butoxycarbonyl group, showing potent inhibitory activities in enzyme-assay and cell-based assays and reduction of hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).
Synthesis of Oxindoles
This compound is also used in the synthesis of oxindoles, a significant class of compounds in medicinal chemistry. It is involved in the Palladium-catalyzed C-H functionalization method for oxindole synthesis, a technique valuable for medicinal chemistry synthesis (Magano, Kiser, Shine, & Chen, 2014).
Hydroxylation Studies
It is used in hydroxylation studies, such as the diastereoselective hydroxylation of 6-substituted piperidin-2-ones. This methodology has been developed for the efficient synthesis of (2S,5R)-5-hydroxylysine and related alpha-amino acids, showcasing its utility in amino acid synthesis (Marin, Didierjean, Aubry, Briand, & Guichard, 2002).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H303 and H320 . This indicates that it may be harmful if swallowed and causes eye irritation . The precautionary statements P305+351+338 are also associated with this compound , which recommend rinsing cautiously with water for several minutes in case of contact with eyes .
Propriétés
IUPAC Name |
methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-9-5-8(6-13-7-9)10(15)17-4;/h8-9,13H,5-7H2,1-4H3,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGXOXJTPVIHPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(tert-butoxycarbonylamino)piperidine-3-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



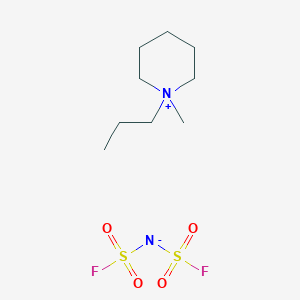
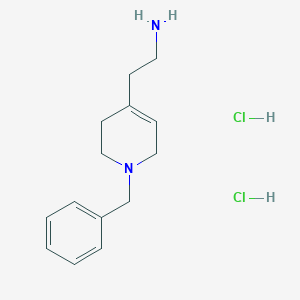

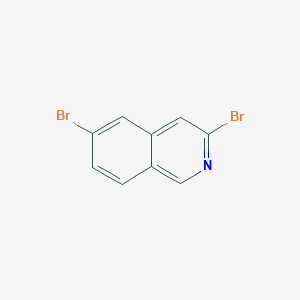


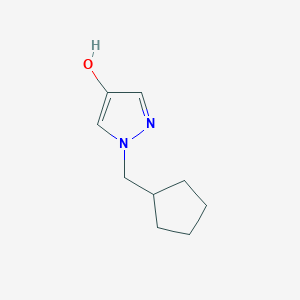


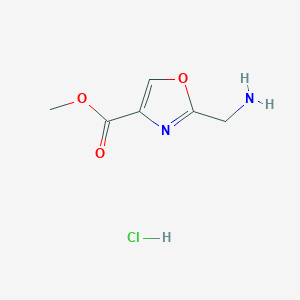
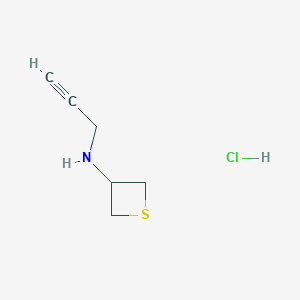
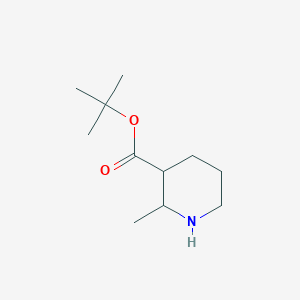
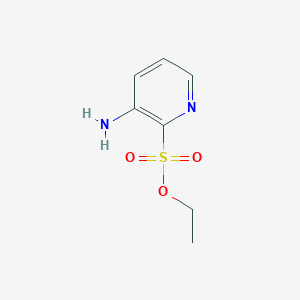
![Ethyl 2-[(2,6-dimethylphenyl)methylidene]-3-oxobutanoate](/img/structure/B1435789.png)